![molecular formula C25H31N3O6 B2615186 Fmoc-L-Dap(2-Boc-aminoethyl)-OH CAS No. 2250436-46-3](/img/structure/B2615186.png)
Fmoc-L-Dap(2-Boc-aminoethyl)-OH
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Overview
Description
Molecular Structure Analysis
The molecular structure of “Fmoc-L-Dap(2-Boc-aminoethyl)-OH” is represented by the molecular formula C25H31N3O6. The compound has a molecular weight of 469.54 .Chemical Reactions Analysis
Specific chemical reactions involving “Fmoc-L-Dap(2-Boc-aminoethyl)-OH” are not detailed in the available resources .Physical And Chemical Properties Analysis
“Fmoc-L-Dap(2-Boc-aminoethyl)-OH” appears as a white crystalline powder . It has a melting point of 152 - 154 °C (dec.) . The compound’s solubility, boiling point, and density are not specified .Scientific Research Applications
Synthesis of Protected Amino Acids
The development of synthetic strategies for orthogonally protected amino acids using Fmoc-L-Dap(2-Boc-aminoethyl)-OH is crucial for the preparation of complex molecules. Temperini et al. (2020) describe a method for preparing protected methyl esters of 2,3-l-diaminopropanoic acid (l-Dap) by pairing the Fmoc group with other protecting groups like p-toluensulfonyl and tert-butyloxycarbonyl. This method relies on reductive amination and selective oxidation, preserving the chirality of the starting material, which is vital for synthesizing biologically active compounds Temperini et al., 2020.
Peptide Nucleic Acid (PNA) Oligomerization
St Amant and Hudson (2012) have developed a Boc-protecting group strategy for Fmoc-based PNA oligomerization, demonstrating the interchangeability of Fmoc/Boc-protected PNA monomers with standard ones. This approach enabled the selective binding of the DAP monomer to complementary DNA strands, showcasing the potential of Fmoc-L-Dap(2-Boc-aminoethyl)-OH in enhancing the specificity and efficiency of nucleic acid hybridization processes St Amant & Hudson, 2012.
Supramolecular Chemistry
Gour et al. (2021) explored the self-assembly properties of Fmoc-protected amino acids, including Fmoc-L-Dap(2-Boc-aminoethyl)-OH. Their work illustrates how these compounds can form intricate nanostructures under various conditions, highlighting their potential in creating novel materials for biomedical and material science applications Gour et al., 2021.
Solid Phase Peptide Synthesis (SPPS)
Fields and Noble (2009) discuss the advancements in Fmoc solid phase peptide synthesis (SPPS), underscoring the role of Fmoc-protected amino acids in synthesizing biologically active peptides and proteins. This synthesis method, enhanced by various solid supports and side chain protecting groups, demonstrates the importance of Fmoc-L-Dap(2-Boc-aminoethyl)-OH in facilitating the production of complex peptide-based therapeutics Fields & Noble, 2009.
Mechanism of Action
Safety and Hazards
Future Directions
properties
IUPAC Name |
(2S)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-3-[2-[(2-methylpropan-2-yl)oxycarbonylamino]ethylamino]propanoic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H31N3O6/c1-25(2,3)34-23(31)27-13-12-26-14-21(22(29)30)28-24(32)33-15-20-18-10-6-4-8-16(18)17-9-5-7-11-19(17)20/h4-11,20-21,26H,12-15H2,1-3H3,(H,27,31)(H,28,32)(H,29,30)/t21-/m0/s1 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GHJAPHFLQZYCNI-NRFANRHFSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NCCNCC(C(=O)O)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)NCCNC[C@@H](C(=O)O)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H31N3O6 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
469.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Fmoc-L-Dap(2-Boc-aminoethyl)-OH |
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